molecular formula C19H10Cl10O4 B14541665 Bis(pentachlorophenyl) butylpropanedioate CAS No. 61760-23-4

Bis(pentachlorophenyl) butylpropanedioate

Cat. No.: B14541665
CAS No.: 61760-23-4
M. Wt: 656.8 g/mol
InChI Key: QLOYXDPMHOQHPU-UHFFFAOYSA-N
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Description

Bis(pentachlorophenyl) butylpropanedioate is an organic compound known for its unique chemical structure and properties. It is a derivative of pentachlorophenol, which is widely used as a pesticide and disinfectant. The compound is characterized by the presence of two pentachlorophenyl groups attached to a butylpropanedioate backbone, making it highly chlorinated and stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentachlorophenyl) butylpropanedioate typically involves the esterification of pentachlorophenol with butylpropanedioic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis(pentachlorophenyl) butylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(pentachlorophenyl) butylpropanedioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(pentachlorophenyl) butylpropanedioate involves its interaction with cellular components, leading to various biochemical effects. The compound targets specific enzymes and proteins, inhibiting their activity and disrupting cellular processes. The chlorinated phenyl groups enhance its binding affinity to molecular targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Bis(pentachlorophenyl) oxalate
  • Bis(4-nitrophenyl) oxalate
  • Pentachlorophenol

Uniqueness

Bis(pentachlorophenyl) butylpropanedioate is unique due to its butylpropanedioate backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its high chlorination level enhances its stability and reactivity, making it suitable for various applications .

Properties

CAS No.

61760-23-4

Molecular Formula

C19H10Cl10O4

Molecular Weight

656.8 g/mol

IUPAC Name

bis(2,3,4,5,6-pentachlorophenyl) 2-butylpropanedioate

InChI

InChI=1S/C19H10Cl10O4/c1-2-3-4-5(18(30)32-16-12(26)8(22)6(20)9(23)13(16)27)19(31)33-17-14(28)10(24)7(21)11(25)15(17)29/h5H,2-4H2,1H3

InChI Key

QLOYXDPMHOQHPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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